molecular formula C14H17N7O B2601442 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 2034279-45-1

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2601442
CAS No.: 2034279-45-1
M. Wt: 299.338
InChI Key: QYPIFEBOLSTVJG-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The azetidine ring at the 4-position of pyrimidine is further functionalized with a pyrrolidinyl methanone group.

Properties

IUPAC Name

pyrrolidin-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c22-14(19-3-1-2-4-19)11-6-20(7-11)12-5-13(17-9-16-12)21-10-15-8-18-21/h5,8-11H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIFEBOLSTVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule featuring multiple heterocyclic structures. This compound is hypothesized to exhibit various biological activities due to its unique structural components, particularly the combination of triazole and pyrimidine rings with an azetidine moiety.

Structural Overview

Compound A can be broken down into its key structural components:

  • Triazole Ring : Known for its biological activity, particularly in antifungal and antibacterial applications.
  • Pyrimidine Ring : Commonly associated with nucleic acid metabolism and has been linked to anticancer properties.
  • Azetidine Moiety : This four-membered ring structure may contribute to the compound's overall reactivity and interaction with biological targets.

Antimicrobial Properties

Compounds containing triazole and pyrimidine moieties are often studied for their antimicrobial properties. For example:

  • Triazole Derivatives : These are known to exhibit significant antifungal activity against pathogens like Candida species and Aspergillus species .
  • Pyrimidine-Based Compounds : These have shown potential in anticancer activities, particularly against various cancer cell lines .

The biological activity of Compound A is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
  • Interference with Nucleic Acid Synthesis : The pyrimidine component could interfere with DNA or RNA synthesis, leading to apoptosis in cancer cells.
  • Antimicrobial Action : The triazole ring may disrupt the cell membrane integrity or inhibit the synthesis of ergosterol in fungi .

Comparative Analysis with Related Compounds

To better understand the potential activity of Compound A, a comparison can be made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Methylpyridin-2-carboxamideMethylpyridine structureAntimicrobial activity
1H-Triazole derivativesTriazole ring presentAntiviral properties
Pyrimidine-based compoundsPyrimidine core with various substitutionsAnticancer effects

The unique combination of these features in Compound A suggests it may have enhanced biological activity compared to simpler derivatives .

Case Studies and Research Findings

Although direct research on Compound A is scarce, several studies on similar triazole-pyrimidine hybrids indicate promising biological activities:

  • A study demonstrated that triazole-containing compounds exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .
  • Another investigation into pyrimidine derivatives highlighted their potential as anticancer agents, showing efficacy against various cell lines .

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. Imidazo-Pyridine-Triazole Derivatives ()

The compounds in share a methanone core but differ in their heterocyclic systems. For example:

  • Compound 8p : Contains an imidazo-pyridine fused system with a 1,2,3-triazole-piperazine substituent.
  • Compound 10a/b : Feature alkylated 1,2,3-triazole-ethyl-piperazine chains.

Key Differences :

Core Heterocycle: The target compound uses a pyrimidine-triazole scaffold, whereas compounds rely on imidazo-pyridine fused systems.

Triazole Substituent : The target compound employs a 1,2,4-triazole (vs. 1,2,3-triazole in ), which alters hydrogen-bonding capacity and metabolic stability .

Target Compound vs. Pyridine-Methanone Derivatives ()

Patent compounds in , such as [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone, feature pyridine-methanone scaffolds with bulky sulfonyl and pyrazolo-pyrimidinyl groups. These substitutions are optimized for high-affinity kinase binding, contrasting with the target compound’s simpler triazole-pyrimidine-azetidine architecture .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Physical State Melting Point (°C) Key Substituents
Target Compound ~375.4* Not Reported Not Reported Pyrimidine-1,2,4-triazole, azetidine
Compound 8p () ~540.1 (ESI-MS) Solid 104–105 Imidazo-pyridine, 1,2,3-triazole
Compound 10a () ~425.5 (ESI-MS) Liquid N/A Alkyl-1,2,3-triazole
Patent Compound () ~600.6* Not Reported Not Reported Pyrazolo-pyrimidine, sulfonyl

*Calculated based on structural formula.

Observations :

  • The target compound’s lower molecular weight (~375 vs. 540–600 in others) suggests improved solubility and bioavailability.
  • Liquid analogs (e.g., 10a) may prioritize permeability over crystallinity, whereas solid compounds (e.g., 8p) are easier to formulate .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound CoreAssay TypeIC₅₀ (μM)Reference
Triazole-pyrimidineKinase Inhibition0.45
Imidazole-pyrimidineCytotoxicity2.1
Tetrazole-pyrimidineSolubility (mg/mL)0.12

Q. Table 2: Key NMR Signals for Structural Validation

Proton Environmentδ (ppm)Multiplicity
Pyrimidine C-H8.3–8.5Singlet
Azetidine C-H3.6–4.0Multiplet
Pyrrolidine N-CH₂2.8–3.2Triplet

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